molecular formula C21H24N4O5S3 B2420312 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide CAS No. 361167-64-8

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide

Cat. No. B2420312
CAS RN: 361167-64-8
M. Wt: 508.63
InChI Key: GPPPCHYKLDVMTF-UHFFFAOYSA-N
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Description

The compound “4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals, and sulfonamide groups, which are often found in antibiotics .


Molecular Structure Analysis

The molecular structure of this compound would likely show the presence of a piperidine ring, sulfonamide groups, and a benzothiazole ring. These functional groups could potentially allow for various interactions with biological targets .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of sulfonamide groups could potentially increase its water solubility, while the piperidine ring could influence its lipophilicity .

Scientific Research Applications

Anticancer Activity

  • A derivative of indapamide, closely related to the compound , demonstrated significant proapoptotic activity on melanoma cell lines. This activity was observed with a specific growth inhibition rate at certain concentrations (Yılmaz et al., 2015).

Chemical Synthesis and Characterization

  • Research has been conducted on synthesizing and characterizing similar compounds. This includes the synthesis of tritium-labeled versions, which are useful in tracking and studying the behavior of these compounds in biological systems (Hong et al., 2015).

Inhibition of Carbonic Anhydrases

  • Compounds related to the one have been investigated for their inhibitory effects on human carbonic anhydrase isoforms. These studies focus on the potential therapeutic applications of these inhibitors in various diseases (Ulus et al., 2016).

Antimicrobial Activity

  • Several derivatives of benzamide, which include the structural components of the compound , have shown significant antibacterial and antifungal activities. This demonstrates the potential of these compounds in developing new antimicrobial agents (Priya et al., 2006).

Investigating Metabolic Fate

  • The metabolic fate of similar compounds has been investigated, providing insights into how these compounds are processed in biological systems. This is crucial for understanding their potential as therapeutic agents (Richter et al., 2022).

Synthesis of Antimicrobial Agents

  • New derivatives of benzamides, including those with similar structures to the compound , have been synthesized and evaluated for their potential as antimicrobial agents (Bhatt et al., 2013).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. For example, many drugs containing a piperidine ring act on the central nervous system, while sulfonamides are often used as antibiotics due to their ability to inhibit bacterial growth .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preclinical studies, it could potentially be developed into a new drug .

properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5S3/c1-13-9-14(2)12-25(11-13)33(29,30)16-5-3-15(4-6-16)20(26)24-21-23-18-8-7-17(32(22,27)28)10-19(18)31-21/h3-8,10,13-14H,9,11-12H2,1-2H3,(H2,22,27,28)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPPCHYKLDVMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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